2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide
Description
2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide is a chemical compound that features a pyrrolidine ring substituted with a fluoromethyl group and an N-hydroxyacetimidamide moiety
Properties
Molecular Formula |
C7H14FN3O |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H14FN3O/c8-3-6-1-2-11(4-6)5-7(9)10-12/h6,12H,1-5H2,(H2,9,10) |
InChI Key |
JQEFOGNANCKCAZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CC1CF)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CC1CF)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide typically involves the formation of the pyrrolidine ring followed by the introduction of the fluoromethyl group and the N-hydroxyacetimidamide moiety. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents to introduce the fluoromethyl group onto the pyrrolidine ring.
Addition of the N-hydroxyacetimidamide Moiety: This can be accomplished through the reaction of the intermediate compound with hydroxylamine derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a ketone group.
Pyrrolidin-2,5-dione: Another similar compound with two carbonyl groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide is unique due to the presence of both the fluoromethyl group and the N-hydroxyacetimidamide moiety. These functional groups confer distinct chemical and biological properties, making the compound valuable for specific applications .
Biological Activity
The compound 2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide is a member of the hydroxyacetimidamide class, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- A pyrrolidine ring , which contributes to its cyclic structure.
- A fluoromethyl group that enhances lipophilicity and may influence pharmacokinetic properties.
- An N-hydroxyacetimidamide functional group , known for its role in enzyme inhibition and potential therapeutic applications.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Hydroxyacetimidamide |
| Ring Structure | Pyrrolidine |
| Substituents | Fluoromethyl |
Research suggests that compounds with structural similarities to this compound exhibit significant biological activities, particularly as enzyme inhibitors . The presence of the hydroxylamine group is critical for its interaction with various biological targets, including:
- Histone deacetylases (HDACs) : Compounds in this class have shown potential as HDAC inhibitors, which are relevant in cancer therapy and neurodegenerative diseases.
- Neuroprotective effects : Similar compounds have been observed to activate the AKT signaling pathway, promoting cell survival in neuronal cells.
Table 2: Biological Activities of Related Compounds
| Compound Name | Biological Activity |
|---|---|
| N-hydroxyacetimidamide | Antimicrobial |
| 3-Fluoromethylpyrrolidine derivatives | Neuroprotective |
| Hydroxamic acid derivatives | HDAC inhibition |
Case Studies
- Neuroprotection : A study demonstrated that related pyrrolidine derivatives could activate neuroprotective pathways in models of neurodegeneration. The activation of the AKT pathway was linked to reduced apoptosis in neuronal cells exposed to oxidative stress .
- Antimicrobial Activity : Hydroxyacetimidamide derivatives have shown promising results against various bacterial strains, indicating their potential as antimicrobial agents. In vitro studies indicated a significant reduction in bacterial growth at low concentrations .
- Cancer Research : Investigations into the role of hydroxamic acid derivatives have revealed their capacity to inhibit tumor growth in xenograft models through HDAC inhibition, suggesting that this compound may share similar properties .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Reaction of fluorinated pyrrolidine with hydroxyacetimidamide precursors.
- Use of coupling agents to facilitate the formation of the desired amide bond.
Table 3: Synthesis Pathways
| Synthetic Route | Key Reagents |
|---|---|
| Fluorination of pyrrolidine | Fluoromethylating agents |
| Coupling with hydroxyacetimidamide | Coupling agents (e.g., EDC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
